5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[2-(2-methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-6(2)5-14-7(3-4-11-14)8-12-13-9(10)15-8/h3-4,6H,5H2,1-2H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCHZDSLBJSBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-methylpropyl)pyrazole with thiosemicarbazide under acidic conditions to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Research indicates that derivatives of thiadiazoles, including those related to 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine, demonstrate significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Thiadiazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have reported that modifications in the structure of thiadiazole compounds can enhance their efficacy against different cancer cell lines .
- Antiviral Activity: Recent investigations have revealed that certain pyrazole-based compounds exhibit antiviral properties. These compounds have been synthesized and tested for their ability to inhibit viral replication .
Applications in Medicinal Chemistry
The exploration of this compound in drug development is noteworthy:
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Reference |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | |
| Anticancer | Various cancer cell lines | |
| Antiviral | Viral strains |
Agricultural Applications
The compound's potential extends into agriculture as well. Thiadiazoles are known for their fungicidal properties. They can be used to formulate agrochemicals that protect crops from fungal infections. The synthesis of new thiadiazole derivatives has been explored for their efficacy as plant protectants against pathogens .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiadiazole derivatives similar to this compound. The results indicated that specific structural modifications significantly improved the compounds' effectiveness against E. coli and S. aureus, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized various thiadiazole derivatives and tested them against several cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics, highlighting the potential of these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs include:
Key Observations :
Physicochemical and ADMET Properties
Comparative data for select analogs:
Insights :
Biological Activity
5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H12N4S
- Molecular Weight : 196.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Thiadiazole derivatives are known for their wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazoles have shown promising antimicrobial properties against various bacterial and fungal strains.
- Anticancer Activity : Some derivatives have exhibited cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Thiadiazoles can modulate inflammatory responses.
- Antiparasitic Activity : Certain compounds have been effective against parasitic infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluating various 1,3,4-thiadiazole derivatives showed that some compounds displayed significant growth inhibition against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values for these compounds ranged from 0.28 µg/mL to higher concentrations depending on the specific derivative tested .
Case Study: Cytotoxicity Evaluation
A notable investigation assessed the cytotoxicity of a series of thiadiazole derivatives against MCF-7 and HepG2 cells using the MTT assay. The results indicated that certain modifications in the chemical structure enhanced their cytotoxic effects. For example:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | G2/M phase arrest |
| Compound B | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
These findings suggest that structural modifications can significantly influence the biological activity of thiadiazole derivatives .
Antimicrobial Activity
Thiadiazoles also exhibit potent antimicrobial properties. Research has demonstrated that derivatives containing the thiadiazole moiety can effectively inhibit the growth of various pathogens, including E. coli and Salmonella typhi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 62.5 μg/mL against S. aureus, indicating their potential as new antibacterial agents .
The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Pathways : Many thiadiazoles act by inhibiting specific enzymes involved in cell proliferation and survival.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Thiadiazoles can influence various signaling pathways related to inflammation and immune response.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine?
Synthesis requires precise control of cyclization conditions (e.g., using sulfuric acid or POCl₃ as cyclizing agents) and reagent stoichiometry. For example, thiosemicarbazide and carboxylic acid derivatives are common precursors, with reaction temperatures critical for yield (e.g., 363 K for 6 hours in ethanol) . Purification via recrystallization (e.g., ethanol/acetone) is essential to achieve >95% purity. Monitor reaction progress using TLC and optimize solvent systems (e.g., DMSO/water mixtures) to minimize byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrazole and thiadiazole ring systems, with ¹H NMR resolving substituent positions (e.g., methylpropyl groups). Mass spectrometry (MS) validates molecular weight, while IR identifies functional groups like -NH₂ and C=S . For crystallographic confirmation, single-crystal X-ray diffraction reveals dihedral angles between aromatic systems (e.g., 18.2°–30.3° between thiadiazole and pyridine rings) .
Q. How can researchers design initial biological activity assays for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiadiazole moiety’s electron-deficient nature .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .
Q. What safety protocols are essential for handling this compound in the lab?
The compound may pose skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation . In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical advice. Store at 2–8°C under inert gas (e.g., N₂) .
Advanced Research Questions
Q. How can computational methods improve the synthesis and design of derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search algorithms optimize conditions (e.g., solvent polarity, catalyst choice) by correlating computational data with experimental outcomes . Molecular docking studies (AutoDock Vina) can pre-screen derivatives for target binding (e.g., ATP-binding pockets) .
Q. How do structural variations (e.g., substituent position) influence biological activity?
Comparative studies show that:
- Pyrazole substitution : A 2-methylpropyl group enhances lipophilicity, improving membrane permeability vs. phenyl analogs .
- Thiadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) increase antimicrobial potency by disrupting bacterial membrane integrity . Validate via SAR studies using halogenated or alkylated derivatives .
Q. What strategies resolve contradictions in reported synthesis yields or biological data?
- Reproducibility checks : Verify reagent purity (e.g., POCl₃ freshness) and moisture control .
- Data normalization : Use internal standards (e.g., β-lactamase inhibitors in antimicrobial assays) to control for batch variability .
- Meta-analysis : Cross-reference spectral data (e.g., NMR shifts in DMSO-d₆ vs. CDCl₃) to confirm compound identity .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
X-ray structures reveal intermolecular interactions (e.g., N–H···N hydrogen bonds) that stabilize the crystal lattice. Derivatives engineered to strengthen these interactions (e.g., adding -NH₂ groups) may exhibit improved thermal stability . Pair with DSC/TGA to quantify melting points and decomposition temperatures .
Q. What are the mechanistic insights into the compound’s reactivity in nucleophilic substitution reactions?
The thiadiazole’s C-2 amine group acts as a nucleophile. In alkylation reactions (e.g., with chloroacetyl chloride), attack occurs at the electron-deficient C-5 position of pyrazole, confirmed by LC-MS monitoring . Solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction rates .
Q. How can researchers leverage hybrid computational-experimental workflows for scale-up?
Integrate process analytical technology (PAT) with real-time MS/NMR monitoring to track intermediates. For example, flow chemistry systems (e.g., continuous stirred-tank reactors) improve yield by maintaining optimal temperature/pH . Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, residence time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
